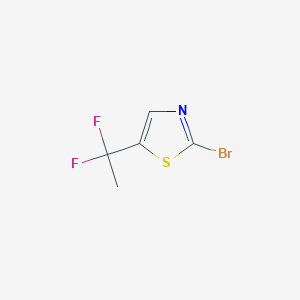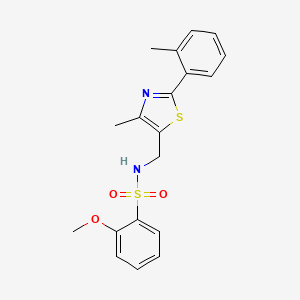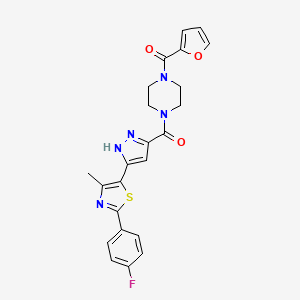
3-Phenyl-7-(phenylsulfanyl)-1-indanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-7-(phenylsulfanyl)-1-indanone is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its unique molecular structure and potential applications in various research areas.
Wirkmechanismus
The mechanism of action of 3-Phenyl-7-(phenylsulfanyl)-1-indanone is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and bacteria. It also has an effect on the immune system, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and bacteria. It also has anti-inflammatory properties, which may be beneficial in the treatment of inflammation-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Phenyl-7-(phenylsulfanyl)-1-indanone in lab experiments is its potential applications in various research areas. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. However, one of the limitations of using this compound is its complex synthesis method, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenyl-7-(phenylsulfanyl)-1-indanone. One direction is to further investigate its mechanism of action and its potential applications in the treatment of cancer, bacterial infections, and inflammation-related diseases. Another direction is to explore the potential use of this compound in combination with other drugs or therapies to enhance its therapeutic effects.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various research areas. Its unique molecular structure and potential anti-inflammatory, anti-tumor, and anti-bacterial properties make it an interesting compound for scientific research. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-Phenyl-7-(phenylsulfanyl)-1-indanone involves several steps. The first step involves the reaction between 2-phenylacetic acid and thionyl chloride to form 2-chloro-2-phenylacetic acid. The second step involves the reaction between 2-chloro-2-phenylacetic acid and 1,3-diphenylpropan-1-one to form this compound.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-7-(phenylsulfanyl)-1-indanone has potential applications in various research areas. It is known for its anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been studied for its potential use in the treatment of cancer, bacterial infections, and inflammation-related diseases.
Eigenschaften
IUPAC Name |
3-phenyl-7-phenylsulfanyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16OS/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLABNHXKVXJKBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1=O)C(=CC=C2)SC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2898990.png)
![8-fluoro-5-(3-methylbenzyl)-2-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2898991.png)



![4-[(4-Chlorobenzyl)thio]-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2898998.png)

![6-(4-benzylpiperidin-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridazine-3-carboxamide](/img/structure/B2899003.png)





![ethyl 5-[(cyclohexylamino)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate hydrochloride](/img/no-structure.png)